Urapidil

Übersicht

Beschreibung

Urapidil is a sympatholytic antihypertensive drug primarily used to manage high blood pressure. It functions as an alpha-1 adrenoceptor antagonist and a serotonin 5-HT1A receptor agonist . This dual mechanism allows it to lower blood pressure without causing reflex tachycardia, a common side effect of other antihypertensive medications .

Wissenschaftliche Forschungsanwendungen

Treatment of Hypertension

Urapidil is primarily used for managing both acute and chronic hypertension. Studies have demonstrated its effectiveness in lowering systolic blood pressure significantly:

- Oral Administration : A study showed that this compound at a dose of 120 mg once daily reduced blood pressure from 161/102 mmHg to 139/90 mmHg (p < 0.001) .

- Intravenous Administration : In elderly patients with hypertension and heart failure, this compound was associated with lower mean systolic blood pressure compared to nitroglycerin (110.1 mmHg vs. 126.4 mmHg, p = 0.022) .

Acute Heart Failure

This compound has shown promising results in treating acute heart failure, particularly in patients with concurrent hypertension:

- Efficacy : In a randomized controlled trial, patients receiving this compound exhibited improved cardiac function (left ventricular ejection fraction increased from baseline) and lower levels of N-terminal pro b-type natriuretic peptide after treatment .

- Safety Profile : The treatment was well-tolerated with fewer adverse events such as headache and tachycardia compared to nitroglycerin .

Comparative Efficacy

A comprehensive comparison of this compound with other antihypertensive agents indicates its favorable profile:

| Drug | Response Rate (%) | Adverse Effects |

|---|---|---|

| This compound | 40 - 70 | Dizziness, headache, nausea |

| Nitroglycerin | Variable | Headache, hypotension |

| Metoprolol | Variable | Fatigue, bradycardia |

| Captopril | Variable | Cough, hyperkalemia |

This table illustrates that while this compound has a comparable response rate to established antihypertensive drugs, it tends to have a more favorable side effect profile.

Case Studies and Clinical Trials

Several notable studies highlight the clinical applications of this compound:

- A study involving older patients with acute heart failure demonstrated that this compound not only lowered blood pressure effectively but also improved cardiac output and left ventricular function without significant adverse effects .

- Another trial compared intravenous this compound with nitroglycerin in hypertensive emergencies and found that this compound provided better hemodynamic stability and fewer side effects .

Wirkmechanismus

Target of Action

Urapidil is a small molecule drug that primarily targets the ADRA1 receptor . It also acts as an α1-adrenoceptor antagonist and as an 5-HT1A receptor agonist . These receptors play a crucial role in regulating blood pressure and urinary function .

Biochemical Pathways

This compound is able to reduce inflammatory response, apoptosis and act as an antioxidant through a variety of pathways . It can treat torsion detorsion (T/D) and ischemia-reperfusion (I/R) injuries, particularly stemming from autophagy, apoptosis, and inflammation, by elevating levels of SOD, TAS, and GPx within the cell . Both SOD and GPx help to counteract the negative effects of ROS which injures tissue through lipid peroxidation and by damaging DNA .

Pharmacokinetics

This compound is readily absorbed, is subject to moderate first-pass metabolism and is eliminated primarily as metabolites of much lower antihypertensive activity than the parent drug . The influences of age, renal and hepatic disease on the disposition of this compound are reviewed . Studies on the relationship between pharmacodynamics and pharmacokinetics show that the optimum use of this compound in clinical practice depends on an understanding of the pharmacokinetic properties of the drug .

Result of Action

This compound has the ability to counteract autophagy by lowering the quantity of autophagosome marker LC3B and caspase-3 which also plays a critical role in autophagy regulation . It also has the ability to reduce left ventricular hypertrophy, lower total peripheral resistance, improve glomerular filtration rate, and have no effect or improve lipid metabolism .

Action Environment

The action of this compound can be influenced by environmental factors like excitatory psychosocial stress and salt intake, with the consequence of an inadequately increased sympathetic tone of peripheral sympathetic nerves . Long-acting α-adrenoceptor antagonists control blood pressure during stressful events, i.e., stimulation of the sympathetic nervous system without altering the physiologic hemodynamic profile .

Biochemische Analyse

Biochemical Properties

Urapidil plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily acts as an alpha-1 adrenoceptor antagonist, inhibiting the vasoconstrictor effects of catecholamines . Additionally, this compound interacts with serotonin 5-HT1A receptors, exerting a central sympatholytic effect . These interactions help in reducing blood pressure by modulating vascular resistance and sympathetic outflow.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It reduces inflammatory responses, apoptosis, and oxidative stress by elevating levels of superoxide dismutase, total antioxidant status, and glutathione peroxidase within cells . This compound also affects ion transport systems in red blood cells, enhancing the sodium cotransport system . These cellular effects contribute to its antihypertensive properties.

Molecular Mechanism

At the molecular level, this compound exerts its effects through both central and peripheral mechanisms. Peripherally, it blocks postsynaptic alpha-1 adrenoceptors, inhibiting vasoconstriction . Centrally, this compound stimulates serotonin 5-HT1A receptors, reducing sympathetic outflow and modulating the activity of cerebral centers controlling the circulatory system . These combined actions result in effective blood pressure reduction without causing reflex tachycardia.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and minimal degradation over time. Studies have shown that this compound remains stable for at least 10 days when diluted in sodium chloride solution and stored at room temperature . It is not completely stable at high temperatures and should be replaced after prolonged heat stress . Long-term effects on cellular function include sustained antihypertensive action and improved glucose and lipid metabolism .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, this compound effectively reduces blood pressure without significant adverse effects . Higher doses may cause sedation, hypersalivation, and tremor . This compound also exhibits antiarrhythmic properties at high doses, further demonstrating its therapeutic potential .

Metabolic Pathways

This compound is extensively metabolized in the liver, with a significant portion of the dose appearing in the urine . It interacts with various enzymes involved in its metabolism, including those responsible for its biotransformation and elimination. The metabolic pathways of this compound ensure its effective clearance from the body, contributing to its pharmacokinetic profile.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is well absorbed orally, with a bioavailability of about 70% . This compound’s distribution is influenced by its interactions with plasma proteins and its ability to cross cellular membranes. These properties ensure its effective delivery to target sites, enhancing its therapeutic efficacy.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Urapidil umfasst mehrere Schritte. Eine gängige Methode beginnt mit der Reaktion von 1,3-Dimethyl-6-Semicarbazidpyrimidin mit 3-Amino-1-propanol unter Bildung von 6-(3-Hydroxypropylamino)-1,3-dimethyluracil. Dieses Zwischenprodukt wird dann mit Thionylchlorid umgesetzt, um 6-(3-Chloropropylamino)-1,3-dimethyluracil zu bilden. Schließlich reagiert diese Verbindung mit 1-(2-Methoxyphenyl)piperazinhydrochlorid unter Bildung von this compound .

Industrielle Produktionsmethoden: In industriellen Umgebungen werden Urapidilhydrochloridinjektionen hergestellt, indem Urapidilhydrochlorid mit einem osmotischen Druckregler und einem Säure-Basen-Pufferpaar vermischt wird. Der pH-Wert wird auf 5,9-6,5 eingestellt, um die Stabilität zu verbessern. Die Temperatur während des Herstellungsprozesses wird unter 60 °C gehalten, um eine Zersetzung zu verhindern .

Analyse Chemischer Reaktionen

Reaktionstypen: Urapidil unterliegt verschiedenen chemischen Reaktionen, darunter Additions-, Substitutions- und Komplexierungsreaktionen. So bildet beispielsweise die Additionsreaktion von 1-(2-Methoxyphenyl)piperazin mit Oxetan, katalysiert durch Ytterbiumtriflat in Acetonitril, ein wichtiges Zwischenprodukt .

Häufige Reagenzien und Bedingungen:

Additionsreaktion: Katalysiert durch Ytterbiumtriflat in Acetonitril.

Substitutionsreaktion: Umfasst Thionylchlorid und 1-(2-Methoxyphenyl)piperazinhydrochlorid.

Hauptprodukte: Das Hauptprodukt dieser Reaktionen ist this compound selbst, das durch verschiedene analytische Techniken wie Kernmagnetresonanz (NMR) und hochauflösende Massenspektrometrie (HRMS) bestätigt wird .

Vergleich Mit ähnlichen Verbindungen

Prazosin: Another alpha-1 adrenoceptor antagonist but lacks the serotonin receptor agonist activity.

Clonidine: A centrally acting antihypertensive that stimulates alpha-2 adrenoceptors, unlike urapidil’s serotonin receptor activity.

Doxazosin: Similar to prazosin but with a longer duration of action.

Uniqueness: this compound’s combination of alpha-1 adrenoceptor antagonism and serotonin 5-HT1A receptor agonism sets it apart from other antihypertensive agents. This dual action not only lowers blood pressure but also minimizes the risk of reflex tachycardia, a significant advantage over other medications .

Biologische Aktivität

Urapidil is a pharmacological agent primarily used in the treatment of hypertension. It exhibits unique biological activities, acting as an antihypertensive agent through multiple mechanisms, including alpha-1 adrenergic receptor blockade and central nervous system effects. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound primarily functions by blocking postsynaptic alpha-1 adrenergic receptors, leading to vasodilation and a reduction in blood pressure. Additionally, it has central effects that modulate the activity of cerebral centers responsible for cardiovascular regulation, thereby inhibiting sympathetic tone .

Key Mechanisms:

- Alpha-1 Receptor Blockade: Reduces vasoconstriction.

- Central Nervous System Modulation: Lowers sympathetic outflow.

- Serotonin Receptor Interaction: Involved in the modulation of blood pressure.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a biphasic elimination pattern after intravenous administration. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| Volume of Distribution | 0.8 (0.6-1.2) l/kg |

| Plasma Protein Binding | 80% |

| Half-Life (Distribution Phase) | ~35 minutes |

| Half-Life (Elimination Phase) | 2.7 (1.8-3.9) hours |

| Renal Excretion | 50-70% as metabolites |

This compound is predominantly metabolized in the liver, with its metabolites contributing minimally to its antihypertensive effects .

Clinical Efficacy

Case Study: Intravenous this compound in Hypertensive Emergencies

A study compared intravenous this compound with nitroglycerin in older patients with hypertensive emergencies. The findings indicated that this compound resulted in significantly lower systolic blood pressure (SBP) without altering heart rate:

- Mean SBP (Day 7):

- This compound: 110.1 ± 6.5 mm Hg

- Nitroglycerin: 126.4 ± 8.1 mm Hg

- Left Ventricular Ejection Fraction Improvement:

- This compound: 62.2 ± 3.4%

- Nitroglycerin: 51.0 ± 2.4%

These results suggest that this compound not only effectively manages blood pressure but also preserves cardiac function better than traditional treatments .

Anti-inflammatory and Antioxidant Properties

Recent research explored the anti-inflammatory and antioxidant properties of this compound in a model of ovarian torsion detorsion injury in rats:

| Treatment Group | SOD Levels | MDA Levels | IL-1β Immunopositivity |

|---|---|---|---|

| T/D Group | Decreased | Increased | High |

| T/D + this compound (0.5 mg/kg) | Elevated | No significant change | Moderate |

| T/D + this compound (5 mg/kg) | Significantly elevated | Decreased | Low |

The study concluded that this compound treatment significantly mitigated oxidative stress and inflammatory markers, demonstrating its potential beyond cardiovascular applications .

Safety Profile

This compound has been shown to have a favorable safety profile in clinical settings:

Eigenschaften

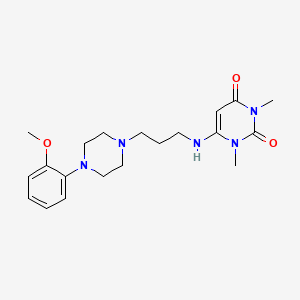

IUPAC Name |

6-[3-[4-(2-methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29N5O3/c1-22-18(15-19(26)23(2)20(22)27)21-9-6-10-24-11-13-25(14-12-24)16-7-4-5-8-17(16)28-3/h4-5,7-8,15,21H,6,9-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICMGLRUYEQNHPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCN2CCN(CC2)C3=CC=CC=C3OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021425 | |

| Record name | Urapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

387.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34661-75-1 | |

| Record name | Urapidil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34661-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Urapidil [INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034661751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urapidil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12661 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | urapidil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310405 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urapidil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Urapidil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.377 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URAPIDIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A78GF17HJS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.